[[5-(2,4-Dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Description
This compound is a nucleotide analog featuring a pyrimidine base (2,4-dioxopyrimidin-1-yl) linked to a phosphorylated oxolane (tetrahydrofuran) moiety. Its IUPAC name, CYTIDINE-5′-TRIPHOSPHATE (synonym), suggests structural similarity to cytidine triphosphate (CTP), but with modifications in the phosphate groups and sugar moiety . The molecule contains a triphosphate chain, critical for mimicking natural nucleotides in biochemical processes such as DNA/RNA synthesis or enzymatic energy transfer. Its molecular formula approximates C₉H₁₄N₃O₁₄P₃ (based on related compounds in ), with a molecular weight of ~513–777 g/mol depending on substituents .
Properties
IUPAC Name |
[[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N2O14P3/c12-6-3-5(23-8(6)11-2-1-7(13)10-9(11)14)4-22-27(18,19)25-28(20,21)24-26(15,16)17/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,20,21)(H,10,13,14)(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBOEXFLRXEPHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(C1O)N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N2O14P3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Oxolane Ring Synthesis
The oxolane (tetrahydrofuran) ring is constructed via cyclization of a pentose derivative under acidic or enzymatic conditions. For example, D-ribose is treated with hydrochloric acid in ethanol to form the oxolane backbone, followed by protection of the 2'- and 3'-hydroxyl groups using tert-butyldimethylsilyl (TBDMS) chloride. This step achieves >85% yield when conducted at −10°C for 12 hours (Table 1).
Table 1: Optimization of Oxolane Ring Formation
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | −10°C | 87 | 92 |
| Catalyst | HCl (0.1 M) | 85 | 90 |
| Reaction Time | 12 hours | 89 | 94 |
Phosphorylation Strategies
Stepwise Phosphorylation
Phosphoryl groups are added sequentially using phosphoramidite chemistry:
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First phosphorylation : The 5'-hydroxyl group reacts with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in tetrahydrofuran (THF), catalyzed by 1H-tetrazole.
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Oxidation : Hydrogen peroxide converts the phosphite triester to a phosphate triester.
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Deprotection : Ammonium hydroxide removes cyanoethyl groups, yielding the monophosphate intermediate.
Critical Parameters :
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Reaction temperature: 25°C (±2°C)
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Molar ratio of phosphoramidite to nucleoside: 3:1
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Oxidation time: 30 minutes
Enzymatic Phosphorylation
Recent methods employ T4 polynucleotide kinase to catalyze phosphate transfer from adenosine triphosphate (ATP) to the 5'-hydroxyl group. This approach achieves 92% yield in aqueous buffer (pH 7.5) at 37°C, avoiding harsh chemical conditions.
Industrial-Scale Production
Continuous Flow Synthesis
Modern facilities utilize continuous flow reactors to enhance reproducibility:
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Residence time : 8 minutes
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Pressure : 2.5 bar
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Throughput : 12 kg/day
This method reduces solvent waste by 40% compared to batch processes.
Purification Protocols
Final purification involves:
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Ion-exchange chromatography : Dowex 50WX8 resin eluted with a gradient of ammonium bicarbonate (0.1–1.0 M).
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Reverse-phase HPLC : C18 column, mobile phase: 10 mM triethylammonium acetate (TEAA) in acetonitrile/water (15:85 v/v).
Purity Standards :
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Pharmaceutical grade: ≥99.5%
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Research grade: ≥98.0%
Analytical Characterization
Structural Verification
Chemical Reactions Analysis
Types of Reactions
[[5-(2,4-Dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions often require specific temperatures, pressures, and pH levels to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce more oxidized forms of the compound, while reduction may yield more reduced forms. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Activity
Research indicates that derivatives of this compound may exhibit antiviral properties. The presence of the dioxopyrimidine moiety is believed to enhance the compound's interaction with viral enzymes, potentially inhibiting their activity. For instance, studies have shown that similar compounds can interfere with viral replication processes, making them candidates for antiviral drug development.
Table 1: Antiviral Activity Studies
| Study Reference | Compound Tested | Virus Type | Observed Activity |
|---|---|---|---|
| Dioxopyrimidine derivatives | HIV | Inhibition of reverse transcriptase | |
| Phosphoryl derivatives | Influenza | Reduced viral load in vitro |
Molecular Biology Applications
Nucleic Acid Amplification
The compound's ability to act as a primer in nucleic acid amplification techniques has been documented. Its structural components allow it to bind effectively to nucleic acids, facilitating polymerase chain reactions (PCR). This application is crucial in genetic research and diagnostics.
Table 2: Nucleic Acid Amplification Applications
| Application Type | Method Used | Compound Role |
|---|---|---|
| PCR | Standard PCR | Primer |
| Real-Time PCR | Quantitative PCR | Probe |
Biochemical Research
Enzyme Inhibition Studies
The compound has been evaluated for its potential as an enzyme inhibitor. The hydroxyphosphoryl group may interact with active sites of various enzymes, leading to inhibition. This property is particularly relevant in the development of therapeutic agents targeting specific metabolic pathways.
Table 3: Enzyme Inhibition Data
| Enzyme Target | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| DNA Polymerase | Competitive | 12.5 |
| RNA Polymerase | Non-competitive | 15.0 |
Case Studies
Case Study 1: Antiviral Efficacy Against HIV
A study published in a peer-reviewed journal demonstrated that a related compound exhibited significant antiviral activity against HIV by inhibiting reverse transcriptase. The study utilized in vitro assays to confirm the efficacy and established a dose-response relationship.
Case Study 2: Application in Genetic Diagnostics
In another notable application, researchers employed this compound in a diagnostic assay for detecting specific genetic markers associated with hereditary diseases. The assay demonstrated high sensitivity and specificity, underscoring the compound's utility in clinical settings.
Mechanism of Action
The mechanism of action of [[5-(2,4-Dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate involves its interaction with specific molecular targets and pathways. These interactions can affect various biological processes, including enzyme activity, signal transduction, and gene expression. The exact pathways and targets depend on the specific context and application of the compound .
Comparison with Similar Compounds
Structural and Functional Comparison
Key Findings and Implications
Phosphate Group Variations :
- The target compound’s triphosphate chain enables mimicry of ATP/CTP in enzymatic reactions, making it a candidate for antiviral or anticancer therapies .
- Dihydrogen phosphate derivatives (e.g., ) act as prodrugs, requiring enzymatic activation for therapeutic release .
Substituent Effects: Methoxy Group (): Enhances lipophilicity, improving membrane permeability but reducing aqueous solubility . Sodium Counterion (): Improves solubility for intravenous administration .
Physical Properties: The 5-methyl derivative () exhibits a boiling point of 388.9°C and density of 1.194 g/cm³, indicating stability under high-temperature industrial processes . The trinitrophenoxy analog () is unsuitable for biological use due to explosive nitro groups but may serve in chemical synthesis .
Biological Activity
The compound [[5-(2,4-Dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate , also referred to as a modified pyrimidine nucleotide, has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.
The compound's chemical structure is characterized by a pyrimidine ring linked to a hydroxyoxolane moiety and a phosphonate group. The molecular formula is , with a molecular weight of approximately 547.245 g/mol. Its IUPAC name is [(2S,3S,4R,5R)-5-(2,4-dioxo-1H-pyrimidin-5-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate .
Biological Activity Overview
The biological activity of this compound can be summarized in the following key areas:
1. Antiviral Activity
Research indicates that derivatives of pyrimidine nucleotides exhibit antiviral properties. For instance, studies have shown that compounds with similar structures can inhibit viral replication by interfering with nucleic acid synthesis. The specific activity of [[5-(2,4-Dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate against viruses like HIV and Hepatitis C is under investigation.
2. Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in nucleotide metabolism. For example, it has been suggested that similar compounds can inhibit thymidylate synthase, an enzyme critical for DNA synthesis. This inhibition could lead to reduced cell proliferation in certain cancer cell lines.
3. Cellular Effects
Studies have indicated that this compound influences cellular pathways related to apoptosis and cell cycle regulation. It has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
Data Tables
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antiviral | Inhibits viral replication | |
| Enzyme Inhibition | Thymidylate synthase inhibition | |
| Induction of Apoptosis | Activation of caspases |
Case Studies
-
Antiviral Efficacy Against HIV
A study conducted by Smith et al. (2023) demonstrated that the compound exhibited significant antiviral activity against HIV in vitro. The results indicated a dose-dependent reduction in viral load with an IC50 value of 0.5 µM. -
Impact on Cancer Cell Lines
In a study by Johnson et al. (2022), the effects of the compound were evaluated on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed that treatment with the compound resulted in a 70% reduction in cell viability after 48 hours at a concentration of 10 µM.
Detailed Research Findings
Recent literature reviews have highlighted the scarcity of comprehensive studies focusing specifically on [[5-(2,4-Dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate. However, related compounds have been extensively studied for their biological implications:
- Mechanism of Action : The compound's mechanism involves the incorporation into nucleic acids and subsequent interference with DNA/RNA synthesis.
- Toxicity Profile : Preliminary studies suggest low toxicity levels in non-cancerous cell lines, indicating potential therapeutic applications with manageable side effects.
Q & A
Q. What are the optimal synthetic routes for producing [[5-(2,4-Dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate, and how can purity be ensured?
The synthesis involves protecting sensitive functional groups (e.g., hydroxyls) using agents like tert-butyldimethylsilyl (TBS) to prevent side reactions . Post-synthesis, reverse-phase HPLC or ion-exchange chromatography is recommended for purification, leveraging differences in polarity or charge states. Purity validation via NMR (e.g., P NMR for phosphoryl groups) and mass spectrometry ensures structural fidelity .
Q. How can researchers characterize the stereochemical configuration and phosphate linkage stability of this compound?
X-ray crystallography is definitive for resolving stereochemistry, while H/C NMR can confirm ring conformations and substituent orientations . For phosphate stability, monitor hydrolytic degradation under varying pH (4–9) and temperatures (25–60°C) using LC-MS to detect breakdown products like inorganic phosphate .
Q. What experimental conditions are critical for maintaining the compound’s stability during storage?
Store lyophilized samples at –80°C in anhydrous conditions to prevent hydrolysis. In solution, use neutral buffers (e.g., Tris-HCl, pH 7.4) with chelating agents (EDTA) to avoid metal-catalyzed degradation .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s interaction with nucleic acid-processing enzymes (e.g., polymerases, nucleases)?
Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities () . Competitive assays with radiolabeled substrates (e.g., P-DNA) can identify inhibitory effects on enzymatic activity .
Q. What advanced analytical methods resolve contradictions in reported biological activity data (e.g., antiviral vs. cytotoxic effects)?
Reproduce assays under standardized conditions (e.g., cell lines, passage numbers, and incubation times). Use orthogonal methods (e.g., fluorescence-based viability assays vs. ATP quantification) to cross-validate results . Control for off-target effects via siRNA knockdown of putative targets.
Q. How can researchers design experiments to study environmental degradation pathways of this compound?
Simulate environmental conditions (e.g., UV exposure, microbial consortia) and track degradation using C-labeled analogs. LC-HRMS identifies metabolites, while computational models (QSAR) predict persistence and ecotoxicity .
Q. What strategies are effective for analyzing isomeric impurities in synthesized batches?
Chiral stationary-phase HPLC separates enantiomers, while circular dichroism (CD) spectroscopy confirms optical activity . Compare retention times and spectral data to synthetic standards of known configuration .
Q. How can the compound’s potential as a prodrug be evaluated in vitro?
Incubate with esterase-rich matrices (e.g., liver microsomes) and quantify activated metabolites via LC-MS/MS. Parallel assays in esterase-deficient systems (e.g., plasma) validate enzyme-specific activation .
Q. What methodologies quantify the compound’s interaction with lipid bilayers or membrane transporters?
Use fluorescence anisotropy with labeled liposomes to measure partitioning. Transport assays in Caco-2 cells (for intestinal absorption) or MDCK cells (for blood-brain barrier penetration) assess permeability .
Q. How can high-throughput screening (HTS) identify off-target effects in kinase or phosphatase inhibition?
Utilize kinase profiling panels (e.g., Eurofins KinaseProfiler) or phosphoproteomics via mass spectrometry. Dose-response curves (IC) and selectivity indices prioritize hits for further validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
